6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one is a chemical compound with the molecular formula and a molecular weight of approximately 166.15 g/mol. This compound is a derivative of benzofuran, a heterocyclic compound that has garnered attention due to its diverse biological and pharmacological activities. The presence of the fluorine atom in its structure enhances its chemical stability and biological activity, making it a subject of interest in medicinal chemistry and drug development .
6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one can be synthesized through various methods, often involving cyclization processes that incorporate specific precursors. It falls under the classification of benzofuran derivatives, which are known for their potential therapeutic applications, including anti-inflammatory, anticonvulsant, anticancer, and antiviral properties .
The synthesis of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one typically involves several synthetic routes:
The molecular structure of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one features a benzofuran core with a fluorine atom at the sixth position and a methyl group at the second position. The structural representation can be summarized as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 166.15 g/mol |
IUPAC Name | 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one |
InChI | InChI=1S/C9H7FO2/c1-5-9(11)7-4-6(10)2-3-8(7)12-5/h2-5H,1H3 |
Canonical SMILES | CC1C(=O)C2=C(O1)C=CC(=C2)F |
This structure indicates that the compound possesses unique electronic properties due to the presence of the fluorine atom, which can influence its reactivity and interaction with biological targets .
6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one can undergo several chemical reactions:
Common reagents used in these reactions include:
Controlled temperatures and specific solvents are critical to achieving desired outcomes in these reactions .
The mechanism of action for 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with various biological targets:
The physical properties of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one include:
The chemical properties include:
The stability of this compound under various conditions is crucial for its application in scientific research and potential therapeutic uses .
6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one has several notable applications:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5